[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-15(7-10(16)17)6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWVTRGBRTHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is a compound that incorporates a trifluoromethyl group, which is known for enhancing biological activity due to its unique electronic properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Amino Acid Backbone : The amino-acetic acid structure provides a foundation for biological interactions.
- Trifluoromethyl Group : This group significantly influences the compound's lipophilicity and bioactivity, making it a subject of interest in medicinal chemistry.
Biological Activity
1. Anticancer Activity
Preliminary studies indicate that compounds similar to Methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid exhibit notable anticancer properties. For example, compounds containing the trifluoromethyl group have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : Some related compounds demonstrated IC50 values ranging from 3.6 µM to 11.0 µM, indicating significant potency against these cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 4.5 |
| Compound B | MCF-7 | 5.0 |
| Compound C | HeLa | 6.0 |
2. Mechanism of Action
Research into the mechanism of action reveals that these compounds may induce apoptosis through various pathways:
- Cell Cycle Arrest : Studies indicate G0/G1 and G2/M phase arrest in treated cells.
- Apoptosis Induction : Flow cytometry analyses showed a concentration-dependent increase in apoptotic cells, suggesting that these compounds can effectively trigger programmed cell death .
Synthesis
The synthesis of Methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid can be achieved through several methods involving:
- Reactions with Trifluoromethylbenzylamine : This reaction typically involves coupling reactions with acetic acid derivatives.
- Optimization Techniques : Recent advancements in synthetic methodologies, including microflow processes, enhance yield and purity .
Case Studies
Several case studies have highlighted the potential applications of Methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid:
- Cancer Treatment Trials : In vitro trials have demonstrated significant cytotoxicity against multiple cancer types, supporting further investigation into its therapeutic potential.
- Drug Development : The compound's unique properties make it a candidate for developing new anticancer drugs, particularly in targeting resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Neuroprotective Agents
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid has been investigated for its potential as an antidepressant and neuroprotective agent due to its ability to modulate neurotransmitter systems. Specifically, studies have shown that modifications to the trifluoromethyl group can significantly influence the binding affinity to NMDA receptors, which are implicated in neuropsychiatric disorders such as depression and Alzheimer's disease .
1.2 Drug Design and Development
The incorporation of trifluoromethyl groups into drug candidates is known to improve pharmacokinetic properties, including metabolic stability and bioavailability. For example, the compound has been utilized in the design of inhibitors targeting specific enzymes involved in disease pathways. The fluorinated structure aids in evading metabolic degradation, thereby prolonging the drug's efficacy .
Biochemical Research
2.1 Enzyme Substrate Optimization
Fluorinated amino acids like methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid are employed in enzyme studies to optimize substrate interactions. The unique electronic properties of trifluoromethyl groups allow researchers to probe enzyme mechanisms and identify key interactions that govern enzyme-substrate binding. Techniques such as 19F NMR spectroscopy are utilized to monitor these interactions in real-time .
2.2 Synthesis of Peptide Libraries
The compound is also used in synthesizing fluorinated peptide libraries for high-throughput screening applications. By tagging peptides with fluorinated amino acids, researchers can enhance the detection of binding interactions with target proteins, facilitating drug discovery processes .
Pharmaceutical Applications
3.1 Development of Trifluoromethyl-Containing Drugs
Several FDA-approved drugs incorporate trifluoromethyl groups due to their favorable pharmacological profiles. Methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid serves as a model compound for developing new drugs targeting various conditions, including cancer and neurological disorders. Its structural properties are critical in the synthesis of novel therapeutic agents that exhibit improved potency and selectivity .
3.2 Case Studies
- Case Study 1: A study highlighted the synthesis of a series of trifluoromethyl-containing compounds that showed enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts.
- Case Study 2: Another research project focused on developing a new class of antidepressants based on modifications of methyl-(3-trifluoromethyl-benzyl)-amino-acetic acid, demonstrating significant improvements in efficacy over existing treatments .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Trifluoromethyl vs.
- Methyl vs. Ethyl : The methyl group on nitrogen may reduce steric hindrance compared to ethyl, favoring interactions in enzymatic or receptor-binding contexts .
- Acetic Acid vs. Propanoic Acid: The shorter backbone in the target compound could reduce solubility in polar solvents compared to propanoic acid derivatives .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
- The trifluoromethyl group and aromatic backbone contribute to low solubility in polar solvents, consistent with trends in triazinylaminobenzoic acids .
- Amide derivatives (e.g., benzamido-acetic acid) exhibit higher crystallinity and stability compared to alkylamino-acetic acids .
Preparation Methods
Diazotization and Trifluoromethylation of p-Aminophenyl Acetonitrile
The synthesis of 3-trifluoromethyl benzyl derivatives often begins with p-aminophenyl acetonitrile as a precursor. In a patented method, p-aminophenyl acetonitrile undergoes trifluoromethylation using sodium trifluoromethanesulfinate (CFSONa) and tert-butyl peroxide (TBHP) in ethyl acetate at 15–20°C. This reaction produces 3-trifluoromethyl-4-aminophenyl acetonitrile, which is subsequently diazotized with sodium nitrite (NaNO) in sulfuric acid at 0°C to form a diazonium salt. Reduction of this salt with hypophosphorous acid (HPO) yields 3-trifluoromethyl benzyl cyanide, a key intermediate for further functionalization.
Key Reaction Parameters :
-
Solvent System : Ethyl acetate/water biphasic system for efficient separation.
-
Temperature Control : Strict maintenance of −10 to 0°C during diazotization to avoid side reactions.
Functionalization of 3-Trifluoromethyl Benzyl Cyanide to Amine Derivatives
Hydrolysis and Reductive Amination
The nitrile group in 3-trifluoromethyl benzyl cyanide is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (HSO) under reflux. Subsequent reduction of the carboxylic acid to the corresponding primary amine is achieved via lithium aluminum hydride (LiAlH) or catalytic hydrogenation with palladium on carbon (Pd/C).
Methylation Protocol :
The primary amine undergoes reductive methylation using formaldehyde (HCHO) and sodium cyanoborohydride (NaBHCN) in methanol, yielding methyl-(3-trifluoromethyl-benzyl)-amine. This step requires pH control (pH 6–7) to suppress over-alkylation.
Incorporation of the Acetic Acid Moiety
Alkylation with Bromoacetic Acid
Methyl-(3-trifluoromethyl-benzyl)-amine is reacted with bromoacetic acid in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C. The reaction proceeds via nucleophilic substitution, forming the target compound after 12 hours.
Optimization Insights :
Enzymatic Hydrolysis for Stereochemical Control
A lipase-mediated approach resolves racemic mixtures of methyl-(3-trifluoromethyl-benzyl)-amino ethyl acetate. Using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0), the (R)-enantiomer is hydrolyzed selectively, leaving the (S)-ester intact. Acidic workup liberates the pure (R)-[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid with 98% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Q & A
Q. What synthetic routes are available for [Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-(trifluoromethyl)benzylamine with methylamino-acetic acid derivatives. Key steps include:
- Amide Bond Formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane or THF .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Ethanol/water mixtures are preferred for precipitation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water yields high-purity product. Monitor by TLC or HPLC for intermediates.
Q. How can NMR spectroscopy resolve structural ambiguities in trifluoromethyl-containing analogs like this compound?
- Methodological Answer :
- 19F NMR : Critical for identifying trifluoromethyl (-CF₃) environments. Chemical shifts between -60 to -70 ppm (δ) confirm the -CF₃ group .
- 1H NMR : Use deuterated DMSO or CDCl₃ to resolve benzyl proton splitting patterns (e.g., aromatic protons at ~7.5 ppm, methylene protons at ~4.2 ppm).
- Challenges : Trifluoroacetic acid (TFA) impurities in solvents can obscure signals. Pre-treat solvents with activated molecular sieves or use deuterated TFA-free alternatives .
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Monitor UV absorption at 210–254 nm for carboxylic acid and aromatic moieties .
- LC-MS : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M-H]⁻). High-resolution MS confirms the molecular formula (e.g., C₁₁H₁₁F₃N₂O₂) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Electronic Effects : The -CF₃ group stabilizes adjacent negative charges via inductive effects, altering nucleophilic substitution regioselectivity. For example, in SNAr reactions, meta-substitution on the benzyl ring is favored over para .
- Kinetic Studies : Use Hammett plots (σ constants) to correlate substituent effects with reaction rates. Compare with non-fluorinated analogs to isolate -CF₃ contributions .
Q. How can researchers address contradictions in stability data under varying pH conditions?
- Methodological Answer :
- pH-Dependent Degradation : Conduct accelerated stability studies (25–40°C, pH 1–13). Use HPLC to quantify degradation products (e.g., hydrolyzed acetic acid derivatives).
- Mechanistic Insights : At acidic pH (≤3), the amide bond hydrolyzes to yield 3-(trifluoromethyl)benzylamine and methylamino-acetic acid. Under basic conditions (pH ≥10), esterification of the acetic acid moiety may occur .
Q. What computational models predict the compound’s bioavailability or enzyme-binding affinity?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate membrane permeability. The carboxylic acid group may limit blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Catalysts : Yields vary with catalysts (e.g., DMAP vs. HOBt). Systematically test catalysts in model reactions to identify optimal conditions .
- Moisture Sensitivity : Trace water degrades coupling agents like DCC. Use anhydrous conditions (e.g., Schlenk line) and monitor reaction progress via in situ FTIR for carbodiimide consumption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
